molecular formula C15H33P B14738398 Phosphine, tripentyl- CAS No. 10496-10-3

Phosphine, tripentyl-

Cat. No.: B14738398
CAS No.: 10496-10-3
M. Wt: 244.40 g/mol
InChI Key: IWPNEBZUNGZQQQ-UHFFFAOYSA-N
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Description

Phosphine, tripentyl- is an organophosphorus compound with the chemical formula ( \text{P(C}5\text{H}{11})_3 ). It is a tertiary phosphine, meaning it has three alkyl groups attached to the phosphorus atom. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, tripentyl- can be synthesized through the reaction of phosphorus trichloride with pentylmagnesium bromide or pentyl lithium. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{P(C}5\text{H}{11})_3 + 3 \text{MgBrCl} ] This reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of phosphine, tripentyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Phosphine, tripentyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at room temperature.

    Reduction: It can reduce compounds such as sulfoxides to sulfides.

    Substitution: It reacts with alkyl halides to form phosphonium salts.

Major Products Formed

    Oxidation: Tripentylphosphine oxide.

    Reduction: Corresponding reduced products such as sulfides.

    Substitution: Phosphonium salts.

Scientific Research Applications

Phosphine, tripentyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biological systems as a reducing agent.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Used in the production of various chemicals and materials, including polymers and catalysts.

Mechanism of Action

Phosphine, tripentyl- exerts its effects primarily through its ability to donate electrons. As a ligand, it coordinates with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another tertiary phosphine with phenyl groups instead of pentyl groups.

    Triethylphosphine: A tertiary phosphine with ethyl groups.

    Tributylphosphine: A tertiary phosphine with butyl groups.

Uniqueness

Phosphine, tripentyl- is unique due to its longer alkyl chains, which can influence its steric and electronic properties. This can affect its reactivity and the stability of the complexes it forms. Compared to triphenylphosphine, it is more flexible and less sterically hindered, making it suitable for different types of reactions and applications.

Properties

CAS No.

10496-10-3

Molecular Formula

C15H33P

Molecular Weight

244.40 g/mol

IUPAC Name

tripentylphosphane

InChI

InChI=1S/C15H33P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3

InChI Key

IWPNEBZUNGZQQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCP(CCCCC)CCCCC

Origin of Product

United States

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